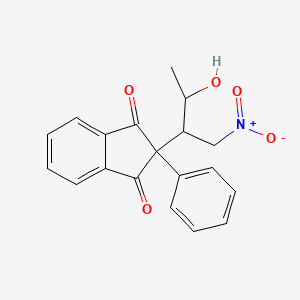
2-(3-Hydroxy-1-nitrobutan-2-yl)-2-phenyl-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxy-1-nitrobutan-2-yl)-2-phenyl-1H-indene-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a nitro group, a hydroxy group, and an indene-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-1-nitrobutan-2-yl)-2-phenyl-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indene-Dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the intermediate compound using nitric acid or a nitrating mixture.
Addition of the Hydroxy Group: Hydroxylation of the nitro intermediate using reagents such as hydrogen peroxide or other oxidizing agents.
Formation of the Butan-2-yl Side Chain: This step involves the alkylation of the intermediate compound with a suitable butan-2-yl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxy-1-nitrobutan-2-yl)-2-phenyl-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the hydroxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(3-Hydroxy-1-nitrobutan-2-yl)-2-phenyl-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxy-1-nitrobutan-2-yl)-2-phenyl-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The hydroxy group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The indene-dione core can interact with hydrophobic pockets in proteins, contributing to its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1H-indene-1,3(2H)-dione: Lacks the nitro and hydroxy groups, resulting in different chemical properties and reactivity.
2-(3-Amino-1-nitrobutan-2-yl)-2-phenyl-1H-indene-1,3(2H)-dione: Contains an amino group instead of a hydroxy group, leading to different biological activity.
2-(3-Hydroxy-1-nitrobutan-2-yl)-2-methyl-1H-indene-1,3(2H)-dione: Contains a methyl group instead of a phenyl group, affecting its chemical and physical properties.
Uniqueness
2-(3-Hydroxy-1-nitrobutan-2-yl)-2-phenyl-1H-indene-1,3(2H)-dione is unique due to the presence of both a nitro group and a hydroxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the indene-dione core makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
66950-16-1 |
|---|---|
Formule moléculaire |
C19H17NO5 |
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
2-(3-hydroxy-1-nitrobutan-2-yl)-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C19H17NO5/c1-12(21)16(11-20(24)25)19(13-7-3-2-4-8-13)17(22)14-9-5-6-10-15(14)18(19)23/h2-10,12,16,21H,11H2,1H3 |
Clé InChI |
UUDNCWSBXNXPFD-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C[N+](=O)[O-])C1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




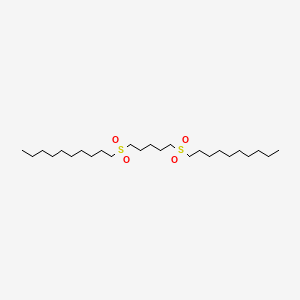
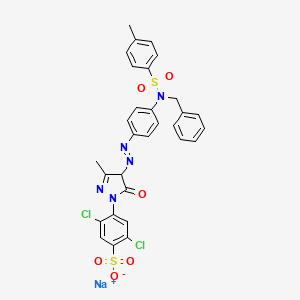
![Cyclohexylidene[(propan-2-yl)amino]acetonitrile](/img/structure/B14464919.png)
![1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene](/img/structure/B14464920.png)
![2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14464923.png)
![1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14464924.png)
![1-{4-[(1,3-Thiazol-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14464926.png)
![2-[(Pyridine-3-carbonyl)amino]butyl pyridine-3-carboxylate](/img/structure/B14464937.png)
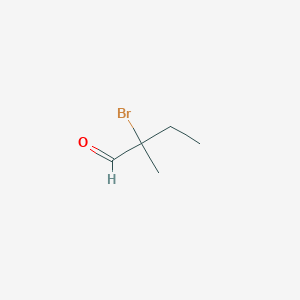
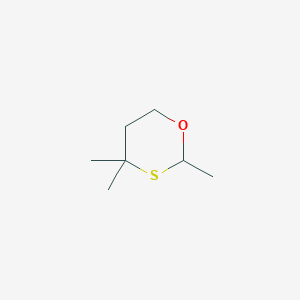

![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)
